molecular formula C17H14F2N2O2 B7827891 (2Z)-2-[(2,4-difluoroanilino)methylidene]-3-oxo-N-phenylbutanamide

(2Z)-2-[(2,4-difluoroanilino)methylidene]-3-oxo-N-phenylbutanamide

Cat. No.: B7827891
M. Wt: 316.30 g/mol
InChI Key: ZOLSKZUJUXLTPD-UVTDQMKNSA-N
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Description

The compound with the identifier “(2Z)-2-[(2,4-difluoroanilino)methylidene]-3-oxo-N-phenylbutanamide” is a chemical substance cataloged in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(2,4-difluoroanilino)methylidene]-3-oxo-N-phenylbutanamide involves specific chemical reactions and conditions. The preparation methods typically include the use of reagents and catalysts under controlled environments to ensure the desired chemical structure is achieved. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include the use of specialized equipment and techniques to ensure the compound is produced in sufficient quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions: (2Z)-2-[(2,4-difluoroanilino)methylidene]-3-oxo-N-phenylbutanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized and analyzed to determine their suitability for various applications.

Scientific Research Applications

(2Z)-2-[(2,4-difluoroanilino)methylidene]-3-oxo-N-phenylbutanamide has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, this compound can be used in the production of materials or as a component in various chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-difluoroanilino)methylidene]-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for developing new applications and optimizing existing ones.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2Z)-2-[(2,4-difluoroanilino)methylidene]-3-oxo-N-phenylbutanamide can be identified based on their chemical structure and properties. These compounds may share certain characteristics but also have unique features that distinguish them from this compound.

Highlighting Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. Comparing it with similar compounds helps to highlight its distinct features and potential advantages in various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications

Properties

IUPAC Name

(2Z)-2-[(2,4-difluoroanilino)methylidene]-3-oxo-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2/c1-11(22)14(17(23)21-13-5-3-2-4-6-13)10-20-16-8-7-12(18)9-15(16)19/h2-10,20H,1H3,(H,21,23)/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLSKZUJUXLTPD-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=C(C=C(C=C1)F)F)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/NC1=C(C=C(C=C1)F)F)/C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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